Sbfi-AM

Beschreibung

Eigenschaften

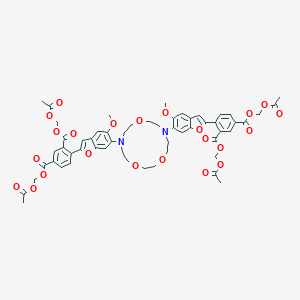

IUPAC Name |

bis(acetyloxymethyl) 4-[6-[13-[2-[2,4-bis(acetyloxymethoxycarbonyl)phenyl]-5-methoxy-1-benzofuran-6-yl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H58N2O23/c1-33(59)72-29-76-53(63)37-7-9-41(43(21-37)55(65)78-31-74-35(3)61)49-23-39-25-51(67-5)45(27-47(39)80-49)57-11-15-69-16-12-58(14-18-71-20-19-70-17-13-57)46-28-48-40(26-52(46)68-6)24-50(81-48)42-10-8-38(54(64)77-30-73-34(2)60)22-44(42)56(66)79-32-75-36(4)62/h7-10,21-28H,11-20,29-32H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUYLQGOGOLRQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)C1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)N4CCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)OCOC(=O)C)C(=O)OCOC(=O)C)OC)OC)C(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H58N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402219 | |

| Record name | SBFI-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1127.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129423-53-6 | |

| Record name | 1,3-Benzenedicarboxylic acid, 4,4′-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis-, 1,1′,3,3′-tetrakis[(acetyloxy)methyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129423-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SBFI-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Sbfi-AM: Core Principles and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium-binding benzofuran isophthalate acetoxymethyl ester (Sbfi-AM) is a pivotal tool in cellular biology, enabling the quantitative measurement of intracellular sodium concentrations ([Na⁺]ᵢ). As a cell-permeant, ratiometric fluorescent indicator, it provides critical insights into the roles of sodium dynamics in a multitude of physiological and pathophysiological processes. This guide offers a comprehensive overview of the core principles of this compound, its mechanism of action, detailed experimental protocols for its application, and its utility in dissecting cellular signaling pathways, particularly in the context of cancer research.

Introduction to this compound

This compound is a high-quality, membrane-permeant fluorescent dye designed for the selective detection of intracellular sodium ions (Na⁺)[1][2][3]. Its chemical structure allows it to passively cross the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, trapping the active, membrane-impermeant form of the indicator, SBFI, in the cytoplasm. SBFI exhibits a spectral shift upon binding to Na⁺, which allows for the ratiometric measurement of [Na⁺]ᵢ, making it a robust tool for researchers investigating ion homeostasis and its role in cellular signaling[4].

Principle of Ratiometric Measurement

SBFI is a dual-excitation ratiometric indicator. This means that the concentration of intracellular sodium is determined by the ratio of fluorescence intensities at two different excitation wavelengths, while the emission wavelength is kept constant. The Na⁺-bound form of SBFI is optimally excited at approximately 340 nm, while the Na⁺-free form is excited at around 380 nm[4]. Both forms emit fluorescence at approximately 505 nm.

The ratiometric approach offers several advantages over single-wavelength indicators:

-

Reduced Photobleaching Effects: By taking a ratio, the measurement is less susceptible to signal loss due to photobleaching.

-

Correction for Dye Loading Variations: It corrects for variations in dye concentration between cells or experiments.

-

Minimization of Cell Morphology Effects: The ratio is less affected by changes in cell thickness or shape.

The fundamental principle is that as the intracellular sodium concentration increases, the fluorescence intensity at 340 nm excitation increases, while the intensity at 380 nm excitation decreases. The ratio of these two intensities (F₃₄₀/F₃₈₀) is directly proportional to the intracellular sodium concentration.

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

| Property | Value | Notes |

| Excitation Wavelengths | ~340 nm (Na⁺-bound) / ~380 nm (Na⁺-free) | Ratiometric measurement is performed by alternating excitation between these two wavelengths. |

| Emission Wavelength | ~505 nm | The peak emission wavelength is largely independent of Na⁺ concentration. |

| Molecular Weight | ~1127.1 g/mol | For the AM ester form. |

| Solubility | DMSO | Stock solutions are typically prepared in anhydrous DMSO. |

| Purity | >90% | As determined by HPLC. |

| Condition | Dissociation Constant (Kd) for Na⁺ | Notes |

| In vitro (K⁺-free) | ~4 mM | The affinity for Na⁺ is higher in the absence of competing ions. |

| In vitro (Physiological K⁺) | ~11-20 mM | The presence of physiological concentrations of K⁺ reduces the affinity of SBFI for Na⁺. |

| In situ (in cells) | ~18-29 mM | The intracellular environment, including viscosity and protein binding, can further alter the Kd. Therefore, in situ calibration is crucial for accurate quantification. |

| Selectivity | ~18-fold more selective for Na⁺ over K⁺ | While selective, high intracellular K⁺ concentrations can influence the measurement, necessitating careful calibration. |

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light and moisture.

-

Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. This non-ionic surfactant aids in the dispersion of the water-insoluble this compound in aqueous media.

-

Probenecid Stock Solution: Prepare a 100 mM stock solution of probenecid in a suitable buffer or NaOH. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified indicator from the cells.

-

Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution buffered with HEPES.

Cell Loading Protocol

This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.

-

Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight.

-

Prepare Loading Solution: For a final concentration of 5 µM this compound, dilute the this compound stock solution into the loading buffer. To aid in solubilization, first mix the this compound stock with an equal volume of 20% Pluronic F-127, then vortex and add to the loading buffer. The final concentration of Pluronic F-127 should be around 0.02-0.04%. If dye leakage is a concern, add probenecid to the loading solution (final concentration of ~1 mM).

-

Cell Loading: Remove the culture medium from the cells and replace it with the this compound loading solution.

-

Incubation: Incubate the cells for 60-90 minutes at 37°C in a cell culture incubator. The optimal loading time can vary between cell types.

-

Washing: After incubation, wash the cells two to three times with fresh, pre-warmed loading buffer (without this compound) to remove extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.

In Situ Calibration Protocol

For accurate quantification of intracellular sodium, an in situ calibration is essential. This is typically performed at the end of each experiment.

-

Prepare Calibration Solutions: Prepare a set of calibration buffers with varying known concentrations of Na⁺ (e.g., 0, 10, 20, 50, 100 mM). To maintain constant ionic strength, Na⁺ is typically replaced with K⁺ or another cation like N-methyl-D-glucamine (NMDG).

-

Equilibration: Expose the SBFI-loaded cells to the calibration buffers containing a mixture of ionophores to equilibrate the intracellular and extracellular Na⁺ concentrations. A common combination is gramicidin (a Na⁺ ionophore) and monensin (a Na⁺/H⁺ exchanger).

-

Measurement: Record the fluorescence ratio (F₃₄₀/F₃₈₀) for each calibration solution.

-

Calibration Curve: Plot the fluorescence ratio as a function of the known Na⁺ concentration. The resulting curve can then be used to convert the experimental fluorescence ratios to intracellular Na⁺ concentrations. A linear relationship is often observed at lower Na⁺ concentrations (0-20 mM).

Application in Drug Development and Signaling Pathway Analysis

Alterations in intracellular sodium homeostasis are increasingly recognized as a hallmark of various diseases, including cancer. Elevated [Na⁺]ᵢ in cancer cells can be a consequence of the altered expression and activity of ion transporters such as the Na⁺/K⁺-ATPase, the Na⁺/H⁺ exchanger (NHE), and the Na⁺/Ca²⁺ exchanger (NCX). This compound is an invaluable tool for studying these phenomena and their downstream consequences.

Investigating Na⁺/K⁺-ATPase Signaling in Cancer

The Na⁺/K⁺-ATPase not only functions as an ion pump but also as a signal transducer. In many cancer cells, its activity is altered, leading to an increase in intracellular sodium. This elevated [Na⁺]ᵢ can trigger various signaling cascades that promote cell proliferation, survival, and invasion.

For instance, inhibition or downregulation of the Na⁺/K⁺-ATPase can lead to the activation of Src kinase, a non-receptor tyrosine kinase. Activated Src can then initiate downstream signaling through the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways, both of which are central to cancer progression. This compound can be used to correlate the inhibition of the Na⁺/K⁺-ATPase with the increase in intracellular sodium and the subsequent activation of these pro-tumorigenic signaling pathways.

Conclusion

This compound remains a cornerstone for the investigation of intracellular sodium dynamics. Its ratiometric properties provide a reliable and quantitative measure of [Na⁺]ᵢ, enabling researchers to explore the intricate roles of sodium in cellular physiology and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of this compound in research and drug development, ultimately contributing to a deeper understanding of the sodium-dependent signaling pathways that govern cellular function.

References

- 1. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioelectric controls of cell proliferation: Ion channels, membrane voltage and the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Na/K Pump and Beyond: Na/K-ATPase as a Modulator of Apoptosis and Autophagy [mdpi.com]

An In-depth Technical Guide to SBFI-AM for Intracellular Sodium Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent sodium indicator, Sodium-binding Benzofuran Isophthalate Acetoxymethyl Ester (SBFI-AM). It details its mechanism of action, key experimental protocols, and data interpretation for the accurate measurement of intracellular sodium concentrations ([Na⁺]i), a critical parameter in various physiological and pathological processes.

Core Mechanism of Action

This compound is a cell-permeant, ratiometric fluorescent dye designed for the quantitative measurement of intracellular sodium ions. Its fundamental mechanism relies on the selective binding of its active form, SBFI, to Na⁺ ions within the cell.

Activation and Sodium Binding: The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, converting this compound into its membrane-impermeant, active form, SBFI. This active form contains a crown ether chelator with a cavity size that confers selectivity for Na⁺ over other monovalent cations like potassium (K⁺).[1] Upon binding to Na⁺, the SBFI molecule undergoes a conformational change that alters its fluorescent properties.

Ratiometric Measurement: SBFI is a dual-excitation ratiometric indicator.[2][3][4][5] This means that the ratio of fluorescence intensity at two different excitation wavelengths changes in response to Na⁺ concentration, while the emission wavelength remains constant. Specifically, the fluorescence intensity increases at an excitation of ~340 nm and decreases at ~380 nm as the intracellular Na⁺ concentration rises, with a shared emission peak around 505 nm. This ratiometric approach offers significant advantages by minimizing the impact of experimental variables such as dye concentration, photobleaching, and cell thickness, thus enabling more accurate and quantitative measurements of [Na⁺]i.

Quantitative Data Summary

The following table summarizes the key quantitative properties of SBFI, providing essential data for experimental design and interpretation.

| Parameter | Value | Conditions |

| Excitation Wavelengths | ~340 nm (Na⁺-bound) / ~380 nm (Na⁺-free) | Ratiometric Measurement |

| Emission Wavelength | ~500-505 nm | |

| Dissociation Constant (Kd) for Na⁺ | 3.8 mM | In the absence of K⁺ |

| 11.3 mM | In solutions with a combined Na⁺ and K⁺ concentration of 135 mM | |

| 18.0 - 29.0 mM | In situ (intracellular environment) | |

| Selectivity | ~18-fold more selective for Na⁺ than for K⁺ | |

| Molecular Weight | ~1127.1 g/mol |

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action and the logical flow of an experiment using this compound.

Caption: Mechanism of this compound activation and sodium detection.

Caption: Logical flow from stimulus to quantified sodium response.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in cultured cells.

Reagent Preparation

This compound Stock Solution (10 mM):

-

Prepare a stock solution of this compound by dissolving it in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 1127.1 g/mol ), dissolve 1 mg in 88.7 µL of DMSO.

-

Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture.

Pluronic F-127 Stock Solution (20% w/v):

-

Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO.

-

This solution can be stored at room temperature.

Loading Buffer:

-

For each experiment, prepare fresh loading buffer.

-

A common loading buffer is a physiological saline solution such as Tyrode's solution (in mM: 150 NaCl, 5.4 KCl, 1.2 MgCl₂, 0.4 NaH₂PO₄, 10 HEPES, 5 glucose, and 1 CaCl₂, pH 7.4).

-

The final concentration of this compound is typically in the range of 5-10 µM.

-

To aid in the dispersion of the water-insoluble this compound, Pluronic F-127 is often added to the loading buffer at a final concentration of 0.02-0.05% (w/v).

-

To prevent dye leakage from the cells after loading, 1 mM probenecid can be included in the loading and subsequent experimental buffers.

Cell Loading Procedure

-

Culture cells on an appropriate substrate for fluorescence microscopy (e.g., glass-bottom dishes or coverslips).

-

On the day of the experiment, remove the culture medium.

-

Wash the cells twice with the physiological saline solution (e.g., Tyrode's solution).

-

Prepare the loading buffer containing this compound and Pluronic F-127.

-

Incubate the cells in the loading buffer for 60-90 minutes at room temperature, protected from light. The optimal loading time and temperature may need to be determined empirically for different cell types.

-

After incubation, wash the cells twice with the physiological saline solution to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes in the physiological saline solution to allow for complete de-esterification of the this compound.

In Situ Calibration Protocol

To convert the measured fluorescence ratios into absolute intracellular sodium concentrations, an in situ calibration is essential. This is typically performed at the end of each experiment using the ionophore gramicidin to equilibrate intracellular and extracellular Na⁺ concentrations.

Calibration Solutions:

-

Prepare a set of calibration solutions with varying Na⁺ concentrations (e.g., 0, 5, 10, 20, 50, and 100 mM).

-

To maintain a constant ionic strength, substitute Na⁺ with K⁺ or another cation to which SBFI is insensitive, such as N-methyl-D-glucamine (NMDG).

-

A common approach is to prepare two stock solutions of equal ionic strength: one containing 145 mM Na⁺ and no K⁺, and another with 145 mM K⁺ and no Na⁺. These can then be mixed in different proportions to achieve the desired intermediate Na⁺ concentrations.

-

Each calibration solution should also contain agents to permeabilize the membrane to Na⁺ and inhibit Na⁺ transporters. A typical calibration solution contains:

-

Gramicidin D (1-5 µM): A pore-forming ionophore that allows for the free movement of monovalent cations like Na⁺ and K⁺ across the cell membrane.

-

Strophanthidin (100 µM) or Ouabain (1 mM): Inhibitors of the Na⁺/K⁺-ATPase to prevent active transport of Na⁺.

-

EGTA (2 mM): A chelator that can increase membrane permeability to Na⁺.

-

Calibration Procedure:

-

At the end of the experiment, sequentially perfuse the cells with the calibration solutions, starting from the lowest Na⁺ concentration.

-

Record the fluorescence ratio (F340/F380) for each Na⁺ concentration once a stable signal is reached.

-

Plot the fluorescence ratio against the corresponding Na⁺ concentration to generate a calibration curve.

-

This curve can then be used to convert the experimental fluorescence ratios into intracellular Na⁺ concentrations. A linear fit is often appropriate for the physiological range of [Na⁺]i (0-20 mM).

Experimental Workflow

The following diagram outlines a typical experimental workflow for measuring intracellular sodium using this compound.

Caption: A typical experimental workflow for this compound.

Troubleshooting and Considerations

-

Compartmentalization: In some cases, this compound can accumulate in organelles, leading to a non-uniform cytosolic distribution and inaccurate measurements. Reducing the loading temperature may help to minimize this issue.

-

Dye Leakage: The active form of SBFI can leak from cells over time, leading to a decrease in the fluorescence signal. The use of anion transport inhibitors like probenecid can help to mitigate this problem.

-

pH Sensitivity: While relatively insensitive to pH changes within the physiological range, significant shifts in intracellular pH can affect the fluorescence of SBFI. It is advisable to monitor and control for pH changes in experiments where this is a concern.

-

Phototoxicity: Excitation with UV light can be damaging to cells, especially during long-term imaging experiments. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity.

By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can effectively utilize this compound to obtain reliable and quantitative measurements of intracellular sodium, providing valuable insights into a wide range of biological processes and drug discovery applications.

References

- 1. researchgate.net [researchgate.net]

- 2. In situ calibration and [H+] sensitivity of the fluorescent Na+ indicator SBFI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. How does SBFI work as a sodium indicator? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to SBFI-AM: Fluorescence Properties and Spectral Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence properties and spectral characteristics of Sodium-binding Benzofuran Isophthalate Acetoxymethyl Ester (SBFI-AM). It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively utilize this ratiometric fluorescent indicator for the measurement of intracellular sodium concentrations. This document details the spectral properties, experimental protocols, and the underlying mechanism of action of this compound.

Core Fluorescence Properties of SBFI

SBFI is a UV-excitable fluorescent dye that exhibits a spectral shift upon binding to sodium ions (Na⁺), making it a valuable tool for ratiometric measurements.[1][2] This ratiometric capability allows for the accurate quantification of intracellular Na⁺ concentrations, minimizing effects from photobleaching, heterogeneous dye loading, and variations in cell morphology.[1][2] The acetoxymethyl (AM) ester form, this compound, is a cell-permeant version of the dye that can be loaded into cells, where it is subsequently hydrolyzed by intracellular esterases into its active, membrane-impermeant form, SBFI.

The key advantage of SBFI lies in its dual-excitation ratiometric properties. The fluorescence intensity when excited at approximately 340 nm increases upon Na⁺ binding, while the fluorescence intensity at around 380 nm is largely independent of Na⁺ concentration.[1] The ratio of the fluorescence emission intensities at these two excitation wavelengths is then used to determine the intracellular Na⁺ concentration.

Quantitative Spectral Data

The following tables summarize the key quantitative fluorescence properties of SBFI.

| Property | Value | Conditions | Source(s) |

| Excitation Wavelength (Na⁺-bound) | ~333-340 nm | ||

| Excitation Wavelength (Na⁺-free) | ~380 nm | ||

| Emission Wavelength | ~500-505 nm | ||

| Extinction Coefficient (ε) (Na⁺-bound) | 52,000 M⁻¹cm⁻¹ | at 333 nm | |

| Extinction Coefficient (ε) (Na⁺-free) | 45,000 M⁻¹cm⁻¹ | at 339 nm | |

| Fluorescence Enhancement upon Na⁺ binding | ~2.5-fold |

| Dissociation Constant (Kd) for Na⁺ | Value | Conditions | Source(s) |

| In the absence of K⁺ | 3.8 mM | ||

| 4 mM | |||

| 7.4 mM | |||

| In the presence of physiological K⁺ ([Na⁺] + [K⁺] = 135 mM) | 11.3 mM | ||

| ~17 mM | |||

| 20 mM |

Note: The dissociation constant (Kd) for Na⁺ is dependent on the potassium (K⁺) concentration. SBFI is approximately 18-fold more selective for Na⁺ over K⁺.

Mechanism of Action and Experimental Workflow

The utility of this compound in measuring intracellular sodium relies on a straightforward two-step process: cellular loading and enzymatic activation, followed by ratiometric fluorescence measurement.

Figure 1: Mechanism of this compound loading and activation.

A typical experimental workflow for utilizing this compound to measure intracellular sodium concentration involves several key steps, from cell preparation to data analysis.

Figure 2: Experimental workflow for intracellular Na⁺ measurement.

Detailed Experimental Protocols

This compound Stock Solution Preparation

-

Reagent: this compound

-

Solvent: Anhydrous Dimethylsulfoxide (DMSO)

-

Procedure: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM.

-

Storage: Store the stock solution at -20°C, protected from light and moisture. It is recommended to use the solution within a week to avoid hydrolysis.

Cell Loading Protocol

-

Loading Medium: Prepare a suitable physiological buffer (e.g., Tyrode's solution or Hanks' Balanced Salt Solution).

-

This compound Working Concentration: Dilute the this compound stock solution into the loading medium to a final concentration of 5-10 µM.

-

Use of Pluronic® F-127: To aid in the dispersion of the nonpolar this compound in the aqueous loading medium, it is often beneficial to add Pluronic® F-127. A common method is to mix the this compound DMSO stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the loading medium, achieving a final Pluronic® F-127 concentration of approximately 0.02%.

-

Incubation: Incubate the cells with the this compound loading solution for a period ranging from 40 minutes to 4 hours at room temperature or 37°C. The optimal loading time and temperature may need to be determined empirically for each cell type to maximize dye loading and minimize compartmentalization.

-

Washing: After incubation, wash the cells twice with fresh, dye-free physiological buffer to remove any extracellular this compound.

-

De-esterification: Allow the cells to incubate in the dye-free buffer for a period (e.g., 60-90 minutes) to ensure complete hydrolysis of the AM ester by intracellular esterases.

-

Preventing Dye Leakage: The anion transport inhibitor probenecid (e.g., 1 mM) can be included in the incubation and measurement buffers to prevent the leakage of the active SBFI from the cells.

In Situ Calibration Protocol

To convert the measured fluorescence ratio into an absolute intracellular sodium concentration, an in situ calibration is necessary.

-

Calibration Solutions: Prepare a set of calibration solutions with varying known concentrations of Na⁺ (e.g., 0, 5, 10, 20 mM) while maintaining a constant total ionic strength by replacing Na⁺ with K⁺ (e.g., [Na⁺] + [K⁺] = 145 mM).

-

Ionophores: Treat the SBFI-loaded cells with ionophores to equilibrate the intracellular and extracellular Na⁺ concentrations. A common combination is gramicidin (e.g., 1 mg/L), which is a channel-former for monovalent cations, and strophanthidin (e.g., 100 µM), an inhibitor of the Na⁺/K⁺-ATPase. The addition of a calcium chelator like EGTA (e.g., 2 mM) can also be used to increase membrane permeability.

-

Measurement: Sequentially perfuse the cells with the different calibration solutions and record the corresponding 340/380 nm fluorescence ratios.

-

Calibration Curve: Plot the fluorescence ratio as a function of the known Na⁺ concentrations. A linear fit is often observed in the physiological range of [Na⁺]i (e.g., 0-20 mM), which can then be used to convert the experimental ratios from your samples into [Na⁺]i values.

Applications of this compound

SBFI has been widely used to measure intracellular Na⁺ levels and fluxes in various cell types and tissues. Its applications include:

-

Assessing the regulation of the Na⁺/K⁺-ATPase.

-

Investigating Na⁺ gradients in isolated mitochondria.

-

Confocal imaging of Na⁺ transport.

-

Studying the role of intracellular Na⁺ in cardiac diseases such as ischemia, heart failure, and hypertrophy.

Conclusion

This compound remains a cornerstone fluorescent indicator for the ratiometric measurement of intracellular sodium concentrations. Its well-characterized spectral properties, coupled with established protocols for cell loading and calibration, provide a robust method for researchers in various fields. By understanding the principles outlined in this guide, scientists can confidently employ this compound to gain valuable insights into the critical role of sodium in cellular physiology and pathophysiology.

References

A Technical Guide to Ratiometric Sodium Imaging with SBFI-AM

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles and methodologies for quantitative intracellular sodium ion (Na⁺) imaging using the fluorescent indicator, Sodium-Binding Benzofuran Isophthalate Acetoxymethyl ester (SBFI-AM).

Core Principle of Ratiometric Sodium Imaging

SBFI is a ratiometric fluorescent indicator specifically designed for the measurement of intracellular sodium concentrations.[1] Its acetoxymethyl (AM) ester form, this compound, is a cell-permeant version of the dye that can be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of SBFI in the cytoplasm.[2]

The key to SBFI's utility lies in its dual-excitation spectral properties. The excitation spectrum of SBFI shifts upon binding to Na⁺.[3] Specifically, the fluorescence emission at a constant wavelength (around 505 nm) is measured while alternating the excitation wavelength between approximately 340 nm (where the fluorescence of Na⁺-bound SBFI is maximal) and 380 nm (the isosbestic point, where fluorescence is largely independent of Na⁺ concentration).[4][5]

The ratio of the fluorescence intensities emitted upon excitation at these two wavelengths (F₃₄₀/F₃₈₀) is directly proportional to the intracellular sodium concentration ([Na⁺]ᵢ). This ratiometric approach provides a robust and quantitative measurement that corrects for variations in dye concentration, cell path length, and photobleaching, which are common artifacts in non-ratiometric fluorescence microscopy.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound.

Table 1: Spectral Properties of SBFI

| Parameter | Wavelength (nm) | Condition |

| Excitation 1 | ~340 | Na⁺-bound |

| Excitation 2 | ~380 | Na⁺-free (Isosbestic) |

| Emission | ~505 | Na⁺-bound and Na⁺-free |

Data sourced from multiple references.

Table 2: Dissociation Constants (Kd) of SBFI for Na⁺

| Condition | Kd (mM) |

| In vitro (K⁺-free solution) | 3.8 - 7.4 |

| In vitro (with physiological K⁺) | 11.3 - 20.7 |

| In situ (intracellular) | 18.0 - 42.1 |

Note: The in situ Kd can vary significantly depending on the cell type and calibration conditions.

Table 3: Selectivity of SBFI

| Ion | Selectivity over K⁺ |

| Na⁺ | ~18-fold |

SBFI is significantly more selective for Na⁺ over K⁺.

Experimental Protocols

Cell Loading with this compound

This protocol outlines the general steps for loading cells with this compound. Optimization may be required for specific cell types.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (typically 1-5 mM) in anhydrous dimethyl sulfoxide (DMSO).

-

Prepare a loading buffer, which is often a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a Tyrode's solution.

-

To aid in the solubilization of this compound in the aqueous loading buffer and to inhibit its compartmentalization, a non-ionic surfactant like Pluronic F-127 is often used at a final concentration of 0.02-0.05%.

-

To prevent the extrusion of the de-esterified SBFI by organic anion transporters, probenecid (1-2.5 mM) can be included in the loading and experimental buffers.

-

-

Cell Preparation:

-

Culture cells on an appropriate substrate for microscopy (e.g., glass-bottom dishes or coverslips).

-

Wash the cells once with the loading buffer.

-

-

Loading:

-

Prepare the final loading solution by diluting the this compound stock solution into the loading buffer to a final concentration of 5-10 µM. If using Pluronic F-127, pre-mix the this compound and Pluronic F-127 in a small volume of buffer before diluting to the final volume.

-

Incubate the cells in the loading solution for 60-120 minutes at room temperature or 37°C. Incubation time and temperature should be optimized to ensure sufficient dye loading and de-esterification while minimizing cytotoxicity.

-

-

Washing:

-

After loading, wash the cells two to three times with the experimental buffer (without this compound) to remove extracellular dye.

-

Allow the cells to de-esterify for an additional 30 minutes at room temperature to ensure complete cleavage of the AM groups.

-

In Situ Calibration of Intracellular SBFI

To convert the measured fluorescence ratio into an absolute intracellular sodium concentration, an in situ calibration is essential. This is typically performed at the end of each experiment on the same cells.

-

Calibration Solutions:

-

Prepare a set of calibration solutions with known Na⁺ concentrations (e.g., 0, 10, 20, 50, and 100 mM).

-

To maintain a constant ionic strength, the decrease in NaCl is typically compensated for by an equimolar substitution with KCl or another salt to which the cell membrane is not readily permeable in the absence of ionophores.

-

-

Membrane Permeabilization:

-

To equilibrate the intracellular and extracellular Na⁺ concentrations, the cell membrane is made permeable to Na⁺ using a combination of ionophores and inhibitors. A common calibration cocktail includes:

-

Gramicidin D (1-10 µM): A channel-forming ionophore that allows for the equilibration of monovalent cations like Na⁺ and K⁺ across the cell membrane.

-

Ouabain (100 µM - 1 mM) or Strophanthidin (100 µM): Inhibitors of the Na⁺/K⁺-ATPase to prevent active transport of Na⁺.

-

-

-

Calibration Procedure:

-

After the experiment, perfuse the cells with the calibration solutions containing the ionophore/inhibitor cocktail.

-

Sequentially expose the cells to each calibration solution, starting from the lowest Na⁺ concentration.

-

Record the F₃₄₀/F₃₈₀ ratio for each known Na⁺ concentration once a stable fluorescence signal is reached.

-

-

Data Analysis:

-

Plot the measured fluorescence ratios against the corresponding Na⁺ concentrations.

-

Fit the data to a calibration curve, often using a modified form of the Grynkiewicz equation or a linear fit over a specific concentration range. This curve can then be used to convert the experimental fluorescence ratios into [Na⁺]ᵢ.

-

Visualizations

The following diagrams illustrate the key processes in ratiometric sodium imaging with this compound.

Caption: this compound loading and intracellular activation.

Caption: Workflow of ratiometric fluorescence measurement.

Caption: In situ calibration workflow for SBFI.

References

- 1. downloads.microscope.healthcare.nikon.com [downloads.microscope.healthcare.nikon.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SBFI AM [midsci.com]

- 5. How does SBFI work as a sodium indicator? | AAT Bioquest [aatbio.com]

A Deep Dive into SBFI-AM: Selectivity for Sodium over Potassium Ions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) stands as a cornerstone fluorescent indicator for the ratiometric measurement of intracellular sodium ion concentrations ([Na⁺]i). Its utility in cellular biology, neuroscience, and pharmacology is largely predicated on its preferential binding to sodium (Na⁺) over other monovalent cations, most notably potassium (K⁺), which is present at high concentrations within the cell. This guide provides a comprehensive technical overview of this compound's selectivity, detailing the quantitative data, experimental protocols for its use, and visual representations of relevant cellular pathways and workflows.

Quantitative Analysis of SBFI's Ion Selectivity

The defining characteristic of SBFI is its greater affinity for Na⁺ compared to K⁺. This selectivity, while not absolute, is sufficient for the reliable measurement of physiological [Na⁺]i changes. The dissociation constant (Kd), a measure of the concentration at which half of the indicator is bound to the ion, is a key parameter in understanding this selectivity.

The selectivity of SBFI for Na⁺ is approximately 18-fold higher than for K⁺[1]. However, the apparent Kd of SBFI for Na⁺ is significantly influenced by the intracellular ionic environment, particularly the high concentration of K⁺. This necessitates in situ calibration for accurate quantification of [Na⁺]i.

| Parameter | Condition | Value | Reference |

| Kd for Na⁺ | K⁺-free solution | 3.8 mM | Thermo Fisher Scientific |

| Kd for Na⁺ | Physiological ionic strength ([Na⁺] + [K⁺] = 135 mM) | 11.3 mM | Thermo Fisher Scientific |

| Kd for Na⁺ | In situ (Rat Ventricular Myocytes) | 22.5 ± 0.3 mmol/l | [2] |

| Selectivity | Na⁺ over K⁺ | ~18-fold | [1] |

Experimental Protocols

Accurate measurement of intracellular sodium using this compound requires careful attention to dye loading and, most critically, in situ calibration. The acetoxymethyl (AM) ester form allows the dye to permeate the cell membrane, after which intracellular esterases cleave the AM groups, trapping the active, ion-sensitive form of SBFI inside the cell.

Protocol 1: this compound Loading in Cultured Cells

This protocol is a general guideline for loading this compound into adherent cells, such as neonatal rat ventricular myocytes (NRVMs)[3].

Materials:

-

This compound (5 µM)

-

Pluronic F-127 (0.05% w/v)

-

Tyrode solution (in mM: 150 NaCl, 5.4 KCl, 1.2 MgCl₂, 0.4 NaH₂PO₄, 10 HEPES, 5 glucose, and 1 CaCl₂, pH 7.4)

-

Probenecid (1 mM, optional, to prevent dye leakage)[3]

Procedure:

-

Prepare a loading solution by dissolving this compound in Tyrode solution containing Pluronic F-127. The final concentration of this compound should be 5 µM.

-

Wash cultured cells twice with Tyrode solution.

-

Incubate the cells in the this compound loading solution for 90 minutes at room temperature.

-

After incubation, wash the cells twice with Tyrode solution to remove extracellular dye.

-

If dye leakage is a concern, incubate the cells in Tyrode solution containing 1 mM probenecid.

-

Proceed with fluorescence measurements. The fluorescence intensity can be measured using a microplate reader or a fluorescence microscope with excitation wavelengths of 340 nm and 380 nm, and emission collected around 505 nm.

Protocol 2: In Situ Calibration of Intracellular SBFI

In situ calibration is essential to accurately determine [Na⁺]i from the SBFI fluorescence ratio. This protocol utilizes ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.

Materials:

-

SBFI-loaded cells (from Protocol 1)

-

Calibration solutions with varying Na⁺ concentrations (0-20 mM). These are prepared by mixing a high Na⁺ solution (e.g., 145 mM Na⁺, 0 mM K⁺) and a Na⁺-free solution (e.g., 145 mM K⁺, 0 mM Na⁺) to maintain constant ionic strength.

-

Gramicidin D (1 mg/L)

-

Strophanthidin (100 µM, a Na⁺/K⁺ pump inhibitor)

-

EGTA (2 mM)

-

Tris base (to adjust pH to 7.1)

Procedure:

-

At the end of an experiment, expose the SBFI-loaded cells to the calibration solutions containing gramicidin D, strophanthidin, and EGTA.

-

Gramicidin D creates pores in the cell membrane, allowing Na⁺ and K⁺ to equilibrate between the intracellular and extracellular environments.

-

Strophanthidin inhibits the Na⁺/K⁺-ATPase, preventing active transport of Na⁺.

-

EGTA is used to chelate any divalent cations that might interfere with the calibration.

-

Record the fluorescence ratio (F₃₄₀/F₃₈₀) at each known extracellular Na⁺ concentration.

-

Plot the fluorescence ratio against the corresponding [Na⁺] to generate a calibration curve. A linear fit is often used for the physiological range of [Na⁺]i (0-20 mM).

-

Use the equation derived from the calibration curve to convert experimental fluorescence ratios to intracellular Na⁺ concentrations.

Visualizing Workflows and Signaling Pathways

Graphviz diagrams provide a clear visual representation of the experimental processes and the biological context in which this compound is utilized.

Caption: Workflow for [Na⁺]i measurement using this compound.

This workflow diagram illustrates the key steps from dye loading to the final calculation of intracellular sodium concentration, emphasizing the critical role of in situ calibration.

Caption: Key ion transporters influencing intracellular Na⁺.

This diagram illustrates how the Na⁺/K⁺-ATPase and the Na⁺/Ca²⁺ exchanger (NCX) contribute to maintaining the intracellular sodium gradient. This compound is a crucial tool for studying the dynamics of [Na⁺]i that are regulated by these and other transport mechanisms. For instance, inhibition of the Na⁺/K⁺-ATPase with drugs like ouabain or strophanthidin leads to an increase in [Na⁺]i, which can be quantified using SBFI. This rise in intracellular sodium can, in turn, affect the function of the NCX, influencing intracellular calcium levels and cellular processes such as muscle contraction.

Conclusion

This compound remains an indispensable tool for researchers investigating the intricacies of intracellular sodium homeostasis. While its selectivity for sodium over potassium is not absolute, a thorough understanding of its properties and the implementation of rigorous in situ calibration protocols enable the acquisition of reliable and quantitative data. The ability to monitor dynamic changes in intracellular sodium provides invaluable insights into a wide array of physiological and pathophysiological processes, from neuronal signaling to cardiac function, thereby empowering drug discovery and development efforts.

References

An In-depth Technical Guide to SBFI-AM: Excitation, Emission, and Intracellular Sodium Measurement

For Researchers, Scientists, and Drug Development Professionals

Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) is a crucial fluorescent indicator for the ratiometric measurement of intracellular sodium (Na⁺) concentrations. Its ability to permeate cell membranes and its subsequent hydrolysis by intracellular esterases into the active, membrane-impermeant form, SBFI, makes it an invaluable tool in cellular biology and drug discovery. This guide provides a comprehensive overview of the spectral properties of SBFI, detailed experimental protocols for its use, and visualizations of the associated workflows.

Core Properties of this compound

SBFI is a UV-excitable dye that exhibits a spectral shift upon binding to Na⁺, allowing for ratiometric measurements that minimize the effects of photobleaching, variable dye loading, and cell thickness.[1][2] This ratiometric nature is a key advantage for quantitative analysis of intracellular Na⁺ dynamics.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its active form, SBFI.

| Property | Value | Notes |

| Excitation Wavelengths (Ex) | 340 nm (Na⁺-bound) / 380 nm (Na⁺-free) | Ratiometric measurements are typically performed by exciting at these two wavelengths.[1][2] |

| Emission Wavelength (Em) | 500-505 nm | The emission peak is monitored for both excitation wavelengths.[1] |

| Dissociation Constant (Kd) for Na⁺ | ~4 mM to 20.2 mM | The Kd can be influenced by the intracellular environment, including ionic strength and pH. In the absence of K⁺, the Kd is approximately 3.8 mM, while in the presence of 135 mM K⁺, it is around 11.3 mM. |

| Selectivity | ~18-fold greater for Na⁺ over K⁺ | This high selectivity is critical for accurate measurements in the physiological context of high intracellular K⁺. |

| Molecular Weight | ~1127.06 g/mol | |

| Solubility | DMSO | This compound is typically dissolved in anhydrous DMSO to prepare a stock solution. |

| Storage | -20°C, protected from light and moisture | Proper storage is crucial to prevent hydrolysis of the AM ester. |

Experimental Protocols

I. Cell Loading with this compound

This protocol outlines the steps for loading cells with this compound. The concentrations and incubation times may need to be optimized for specific cell types.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, to prevent dye leakage)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 2 to 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water. Gentle heating (40-50°C) may be required for complete dissolution.

-

If using, prepare a stock solution of probenecid in a suitable buffer.

-

-

Prepare Loading Solution:

-

For a final loading concentration of 5-10 µM this compound, dilute the this compound stock solution in a physiological buffer such as HBSS.

-

To aid in the dispersion of the lipophilic AM ester in the aqueous loading buffer, it is recommended to first mix the this compound stock solution with an equal volume of the 10% Pluronic® F-127 stock solution before the final dilution. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

-

-

Cell Loading:

-

Remove the cell culture medium and wash the cells with the physiological buffer.

-

Add the this compound loading solution to the cells.

-

Incubate for 40 minutes to 4 hours at a controlled temperature. Incubation at temperatures below 37°C may reduce compartmentalization of the dye. The optimal loading time should be determined empirically for each cell type.

-

-

Wash and De-esterification:

-

After loading, wash the cells twice with the physiological buffer to remove extracellular this compound.

-

Incubate the cells in fresh buffer for at least 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active SBFI inside the cells.

-

If dye leakage is a concern, the wash and incubation buffer can be supplemented with probenecid (e.g., 1 mM).

-

II. Intracellular Sodium Measurement

Instrumentation:

-

Fluorescence microscope or microplate reader equipped with appropriate filter sets for dual-excitation ratiometric imaging.

-

Excitation filters for 340 nm and 380 nm.

-

Emission filter for 500 nm.

Procedure:

-

Image Acquisition:

-

Mount the loaded and washed cells on the microscope or place the microplate in the reader.

-

Acquire fluorescence images or readings by sequentially exciting the cells at 340 nm and 380 nm while collecting the emission at 500 nm.

-

Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F₃₄₀/F₃₈₀).

-

An increase in the F₃₄₀/F₃₈₀ ratio corresponds to an increase in the intracellular Na⁺ concentration.

-

III. In Situ Calibration of SBFI

To convert the fluorescence ratio to an absolute intracellular Na⁺ concentration, an in situ calibration is necessary. This is typically performed at the end of each experiment.

Materials:

-

Calibration buffers with varying known concentrations of Na⁺ (e.g., 0, 10, 20, 50 mM). To maintain ionic strength, Na⁺ is typically replaced with K⁺ or another non-interfering cation.

-

Ionophores such as gramicidin (a Na⁺ ionophore) and ouabain (a Na⁺/K⁺-ATPase inhibitor) are used to equilibrate the intracellular and extracellular Na⁺ concentrations.

Procedure:

-

Prepare Calibration Buffers: Prepare a set of calibration buffers with varying [Na⁺] and constant ionic strength. For example, mix a high Na⁺ buffer (e.g., 145 mM NaCl) with a high K⁺ buffer (e.g., 145 mM KCl) in different proportions to achieve the desired intermediate Na⁺ concentrations.

-

Equilibrate Intracellular and Extracellular [Na⁺]:

-

At the end of the experiment, expose the SBFI-loaded cells to the calibration buffers containing ionophores like gramicidin (e.g., 5 µM) and ouabain (e.g., 100 µM).

-

Allow sufficient time for the intracellular [Na⁺] to equilibrate with the extracellular [Na⁺] in the calibration buffer.

-

-

Generate Calibration Curve:

-

Measure the F₃₄₀/F₃₈₀ ratio for each known [Na⁺] concentration.

-

Plot the fluorescence ratio as a function of [Na⁺].

-

Fit the data to a suitable equation, such as the Michaelis-Menten equation, to determine the parameters (Rmin, Rmax, and Kd) required to convert experimental ratios to [Na⁺].

-

-

Convert Experimental Ratios to [Na⁺]: Use the derived calibration parameters to convert the fluorescence ratios from the experimental phase into absolute intracellular Na⁺ concentrations.

Visualizations

This compound Cell Loading and Measurement Workflow

Intracellular Activation of this compound

References

An In-depth Technical Guide to SBFI-AM: Structure, Properties, and Methodologies

This technical guide provides a comprehensive overview of Sodium-binding Benzofuran Isophthalate Acetoxymethyl ester (SBFI-AM), a widely used fluorescent indicator for the ratiometric measurement of intracellular sodium ion concentrations. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical structure, key properties, mechanism of action, and experimental protocols associated with this compound.

Core Properties of this compound

This compound is a cell-permeant dye that, once inside the cell, is hydrolyzed by intracellular esterases to its active, sodium-sensitive form, SBFI. This active form is a ratiometric indicator, meaning the ratio of its fluorescence intensity at two different excitation wavelengths changes in response to sodium ion concentration. This ratiometric property allows for more accurate quantification of intracellular sodium by minimizing the effects of variable dye loading, cell thickness, and photobleaching.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅₆H₅₈N₂O₂₃ | [1][2][3] |

| Molecular Weight | 1127.06 g/mol | [2][4] |

| CAS Number | 129423-53-6 | |

| Excitation Wavelengths (Na⁺-bound) | 330-345 nm | |

| Excitation Wavelengths (Na⁺-free) | 370-390 nm | |

| Emission Wavelength | 450-550 nm | |

| Dissociation Constant (Kd) for Na⁺ | ~17-20 mM | |

| Dissociation Constant (Kd) for K⁺ | ~120 mM | |

| Selectivity | ~18-fold greater for Na⁺ over K⁺ | |

| Purity | ≥95% |

Chemical Structure

The chemical structure of this compound is complex, featuring a core structure of sodium-binding benzofuran isophthalate functionalized with acetoxymethyl (AM) esters. These AM ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane.

Simplified diagram of the this compound chemical structure.

Mechanism of Action and Signaling Pathway

The utility of this compound as an intracellular sodium indicator relies on a two-step mechanism. First, the cell-permeant this compound crosses the plasma membrane. Once in the cytoplasm, intracellular esterases cleave the AM ester groups, converting this compound into its membrane-impermeant, active form, SBFI. This active form binds to sodium ions, leading to a conformational change that alters its fluorescence properties. Specifically, upon binding Na⁺, the excitation spectrum of SBFI shifts to shorter wavelengths, causing an increase in fluorescence emission when excited at ~340 nm and a decrease when excited at ~380 nm. The ratio of these two fluorescence intensities is directly proportional to the intracellular sodium concentration.

Workflow of this compound activation and sodium detection.

Experimental Protocols

Accurate measurement of intracellular sodium using this compound requires careful attention to experimental detail. The following provides a general protocol for cell loading and fluorescence measurement.

Reagent Preparation

-

This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.

-

Pluronic F-127 Solution: To aid in the dispersion of the lipophilic this compound in aqueous loading media, a 20% (w/v) stock solution of Pluronic F-127 in DMSO is recommended.

-

Loading Medium: Prepare a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) for cell loading.

Cell Loading Protocol

The optimal loading conditions can vary depending on the cell type. The following is a general starting point:

-

Prepare Loading Solution: For a final loading concentration of 5-10 µM this compound, first mix the required volume of the this compound stock solution with an equal volume of 20% Pluronic F-127. Then, dilute this mixture into the pre-warmed loading medium to the final desired concentration. The final concentration of Pluronic F-127 should be around 0.02-0.1%.

-

Cell Incubation: Replace the cell culture medium with the this compound loading solution.

-

Incubation Time and Temperature: Incubate the cells for 30-120 minutes. The optimal time and temperature should be determined empirically for each cell type. Loading at room temperature may reduce compartmentalization of the dye.

-

Washing: After incubation, wash the cells at least twice with fresh, pre-warmed physiological buffer to remove extracellular this compound.

-

De-esterification: Allow the cells to incubate in fresh buffer for an additional 30 minutes to ensure complete de-esterification of the intracellular this compound by esterases.

Fluorescence Measurement

-

Instrumentation: Use a fluorescence microscope or plate reader equipped with filters for ratiometric measurements.

-

Excitation: Excite the SBFI-loaded cells alternately at approximately 340 nm and 380 nm.

-

Emission: Collect the fluorescence emission at approximately 500 nm.

-

Ratio Calculation: Calculate the ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm (F340/F380). This ratio is proportional to the intracellular sodium concentration.

In Situ Calibration

To convert the fluorescence ratio to an absolute sodium concentration, an in situ calibration is necessary. This typically involves using ionophores (e.g., gramicidin and monensin) to equilibrate the intracellular and extracellular sodium concentrations across a range of known extracellular sodium levels. A calibration curve of the fluorescence ratio versus sodium concentration can then be generated.

General experimental workflow for using this compound.

Applications in Research and Drug Development

This compound is a valuable tool for investigating the role of intracellular sodium in various physiological and pathophysiological processes. Its applications include:

-

Neuroscience: Studying sodium dynamics in neurons during processes like synaptic transmission and excitotoxicity.

-

Cardiology: Investigating the role of sodium in cardiac myocyte function, particularly in conditions like ischemia and heart failure.

-

Cell Biology: Elucidating the function of sodium transporters and channels.

-

Drug Discovery: Screening for compounds that modulate intracellular sodium levels.

By providing a reliable method for quantifying intracellular sodium, this compound continues to be an essential probe in cellular and systems physiology research.

References

An In-depth Technical Guide to SBFI-AM: A UV-Excitable Sodium Indicator for Cellular and Drug Discovery Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium-Binding Benzofuran Isophthalate Acetoxymethyl ester (SBFI-AM), a pivotal fluorescent indicator for the quantitative measurement of intracellular sodium (Na⁺) concentrations. Its UV-excitable and ratiometric properties make it a powerful tool in cellular physiology research and a valuable asset in drug development pipelines, particularly for screening compounds that modulate sodium channels and transporters.

Core Principles of this compound

This compound is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeable form, SBFI.[1] This active form binds to Na⁺ ions, leading to a change in its fluorescent properties.[2][3] SBFI is a ratiometric indicator, meaning the concentration of intracellular sodium can be determined by the ratio of fluorescence intensities at two different excitation wavelengths, while monitoring emission at a single wavelength.[3][4] This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and variable cell thickness, allowing for more accurate and reproducible quantification of intracellular Na⁺.

The key principle of its ratiometric nature lies in the differential spectral response of the dye in its Na⁺-bound and Na⁺-free states. Excitation at approximately 340 nm corresponds to the Na⁺-bound form of SBFI, while excitation at around 380 nm corresponds to the Na⁺-free form. The emission is typically collected at 505 nm. An increase in intracellular Na⁺ concentration leads to a proportional increase in the 340/380 nm fluorescence ratio.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of this compound, providing a quick reference for experimental planning.

Table 1: Spectroscopic Properties of SBFI

| Property | Value | Reference(s) |

| Excitation Wavelength (Na⁺-bound) | ~340 nm | |

| Excitation Wavelength (Na⁺-free) | ~380 nm | |

| Emission Wavelength | ~505 nm | |

| Stokes' Shift (for Na⁺-free) | ~221 nm |

Table 2: Physicochemical and Binding Properties of SBFI

| Property | Value | Reference(s) |

| Molecular Weight | ~1127.1 g/mol | |

| Molecular Formula | C₅₆H₅₈N₂O₂₃ | |

| Dissociation Constant (Kd) for Na⁺ | 3.8 mM - 20 mM | |

| Selectivity | ~18-fold greater for Na⁺ over K⁺ | |

| Solubility | DMSO | |

| Purity | >90% - >95% |

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) is the first step for most applications.

-

Materials:

-

This compound (e.g., 50 µg vial)

-

High-quality, anhydrous DMSO

-

-

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock solution concentration of 1-10 mM. For a 50 µg vial (MW ~1127 g/mol ), adding ~44.4 µL of DMSO yields a 1 mM stock solution.

-

Vortex briefly to ensure complete dissolution.

-

The stock solution should be used promptly. For storage, aliquot into smaller volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Cell Loading with this compound

This protocol provides a general guideline for loading adherent cells with this compound. Optimization of dye concentration, loading time, and temperature is recommended for each cell type and experimental condition.

-

Materials:

-

Cells cultured in an appropriate format (e.g., 96-well plate, chamber slide)

-

This compound stock solution (1-10 mM in DMSO)

-

Pluronic® F-127 solution (e.g., 20% w/v in DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.2-7.4)

-

Probenecid (optional, to inhibit dye leakage)

-

-

Procedure:

-

Prepare Loading Buffer:

-

For a final this compound concentration of 5-10 µM, dilute the stock solution into the physiological buffer.

-

To aid in the dispersion of the lipophilic AM ester in the aqueous buffer, it is recommended to first mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 before diluting into the final loading buffer. The final concentration of Pluronic® F-127 should be around 0.02%.

-

If dye leakage is a concern, probenecid can be added to the loading and imaging buffers at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the cell culture medium from the cells.

-

Wash the cells once with the physiological buffer.

-

Add the prepared this compound loading buffer to the cells.

-

Incubate for 40-90 minutes at room temperature or 37°C, protected from light. Optimal loading time and temperature should be determined empirically.

-

-

Wash and De-esterification:

-

Remove the loading buffer and wash the cells twice with the physiological buffer to remove any extracellular dye.

-

Incubate the cells in fresh buffer for an additional 15-60 minutes to allow for complete de-esterification of the this compound by intracellular esterases.

-

-

In Situ Calibration

To convert the fluorescence ratio to an absolute intracellular Na⁺ concentration, an in situ calibration is necessary. This is typically achieved by equilibrating the intracellular and extracellular Na⁺ concentrations using a combination of ionophores.

-

Materials:

-

SBFI-loaded cells

-

Calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM). The ionic strength of these buffers should be kept constant by replacing Na⁺ with another cation, such as K⁺.

-

Ionophores such as gramicidin, monensin, and nigericin to equilibrate Na⁺ and K⁺ concentrations across the cell membrane.

-

-

Procedure:

-

After loading and de-esterification, expose the cells to the calibration buffers containing the ionophores.

-

Measure the 340/380 nm fluorescence ratio for each known extracellular Na⁺ concentration.

-

Plot the fluorescence ratio against the Na⁺ concentration to generate a calibration curve.

-

A linear fit of the calibration curve, particularly in the physiological range of intracellular Na⁺ (e.g., 0-20 mM), can be used to convert the experimental fluorescence ratios to intracellular Na⁺ concentrations.

-

Applications in Drug Development

This compound is a powerful tool in drug discovery for identifying and characterizing compounds that modulate the activity of Na⁺ channels and transporters. These protein targets are implicated in a wide range of diseases, including cardiovascular disorders, neurological conditions, and cancer.

High-throughput screening (HTS) assays can be developed using this compound in a microplate format to screen large compound libraries for their effects on intracellular Na⁺. Hits from these screens can then be further characterized in secondary assays to determine their mechanism of action, potency, and selectivity. The use of imaging biomarkers like this compound can provide critical pharmacodynamic data in preclinical studies, helping to establish dose-response relationships and assess target engagement.

Conclusion

This compound remains a cornerstone fluorescent indicator for the measurement of intracellular sodium. Its ratiometric nature provides a robust and quantitative method for monitoring Na⁺ dynamics in living cells. For researchers in both academic and industrial settings, a thorough understanding of its properties and a well-optimized experimental protocol are crucial for obtaining high-quality, reproducible data. This guide provides the foundational knowledge and practical steps to effectively utilize this compound in cellular physiology studies and to accelerate the discovery of novel therapeutics targeting sodium transport.

References

Unveiling Intracellular Sodium Dynamics: A Technical Guide to SBFI-AM in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and drug discovery, the precise measurement of intracellular ion concentrations is paramount. Among the available tools, the fluorescent indicator Sodium-binding Benzofuran Isophthalate Acetoxymethyl ester (SBFI-AM) has emerged as a robust and reliable probe for quantifying intracellular sodium (Na⁺) dynamics. This technical guide delves into the core advantages of utilizing this compound, providing detailed experimental protocols and quantitative data to empower researchers in their cellular imaging endeavors.

Core Advantages of this compound

This compound offers several key advantages for monitoring intracellular sodium, making it a preferred choice for a wide range of applications in research and drug development.

Ratiometric Measurement for Accurate Quantification: SBFI is a ratiometric indicator, meaning its fluorescence response to Na⁺ binding is measured as a ratio of fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm) while emission is monitored at a single wavelength (around 505 nm).[1][2] This ratiometric nature is a significant advantage as it minimizes errors arising from variations in dye concentration, cell thickness, photobleaching, and uneven dye loading, leading to more accurate and reproducible quantification of intracellular Na⁺ concentrations.[1]

High Selectivity for Sodium: SBFI exhibits a strong preference for Na⁺ over other monovalent cations, particularly potassium (K⁺), which is present at high concentrations within the cell. It is approximately 18 times more selective for Na⁺ than for K⁺.[1][3] This high selectivity is crucial for accurately measuring Na⁺ levels without significant interference from other ions.

UV Excitation and Compatibility: SBFI is excitable by ultraviolet (UV) light, with excitation maxima at approximately 340 nm (Na⁺-bound) and 380 nm (Na⁺-free). This allows for its use with standard fluorescence microscopy equipment, often utilizing the same filter sets as the widely used calcium indicator, Fura-2.

Cell Permeability: The acetoxymethyl (AM) ester form of SBFI allows the molecule to readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, Na⁺-sensitive form of the dye (SBFI salt) in the cytoplasm.

Quantitative Data for this compound

The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental planning.

| Property | Value | Notes |

| Excitation Wavelengths | 340 nm (Na⁺-bound) / 380 nm (Na⁺-free) | Ratiometric measurement is performed by calculating the ratio of fluorescence intensities at these two wavelengths. |

| Emission Wavelength | ~505 nm | The emission wavelength remains constant regardless of Na⁺ binding. |

| Dissociation Constant (Kd) for Na⁺ | ~3.8 mM (in the absence of K⁺) | The affinity of SBFI for Na⁺. |

| ~11.3 mM (at physiological ionic strength with 135 mM combined Na⁺ and K⁺) | The presence of K⁺ affects the affinity of SBFI for Na⁺. | |

| ~4 mM | A commonly cited general Kd value. | |

| ~20 mM | Another reported Kd value for Na+. | |

| Selectivity | ~18-fold more selective for Na⁺ over K⁺ | This high selectivity is a major advantage for intracellular measurements. |

| Quantum Yield | Lower than "Sodium Green" indicator | A specific numerical value is not consistently reported in the literature. |

| Molecular Weight | ~1127.06 g/mol | |

| Solubility | Soluble in DMSO |

Experimental Protocols

This section provides a detailed, generalized methodology for loading cells with this compound and calibrating the fluorescence signal to determine intracellular Na⁺ concentrations. The following protocol is a starting point and should be optimized for specific cell types and experimental conditions.

Cell Loading with this compound

-

Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.

-

Prepare Loading Buffer: Dilute the this compound stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a Tyrode's solution) to a final concentration of 5-10 µM.

-

Incorporate Pluronic F-127: To aid in the dispersion of the nonpolar this compound in the aqueous loading buffer, add an equal volume of 20% (w/v) Pluronic F-127 solution to the this compound stock solution before diluting it into the loading buffer. The final concentration of Pluronic F-127 in the loading buffer should be around 0.02-0.05%.

-

Consider Probenecid: To prevent the leakage of the de-esterified SBFI from the cells via organic anion transporters, consider adding probenecid (1-2.5 mM) to the loading buffer.

-

Cell Incubation: Replace the cell culture medium with the this compound loading buffer and incubate the cells for 60-120 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type to ensure adequate dye loading while minimizing compartmentalization.

-

Wash Cells: After incubation, wash the cells two to three times with fresh, warm physiological buffer to remove extracellular dye.

-

De-esterification: Incubate the cells in fresh buffer for an additional 30-60 minutes to allow for complete de-esterification of the this compound by intracellular esterases.

In Situ Calibration of Intracellular SBFI

To accurately quantify intracellular Na⁺ concentrations, it is essential to perform an in situ calibration of the SBFI fluorescence signal. This is typically achieved by equilibrating the intracellular and extracellular Na⁺ concentrations using ionophores.

-

Prepare Calibration Solutions: Prepare a set of calibration solutions with known Na⁺ concentrations (e.g., 0, 5, 10, 20, 50, and 100 mM). To maintain a constant ionic strength, substitute Na⁺ with an impermeant cation like K⁺ or N-methyl-D-glucamine (NMDG⁺).

-

Add Ionophores: To each calibration solution, add a combination of ionophores to permeabilize the cell membrane to Na⁺ and K⁺. A common combination is gramicidin (1-5 µM) and monensin (5-10 µM).

-

Perform Calibration: After loading the cells with SBFI as described above, sequentially perfuse the cells with the different calibration solutions.

-

Measure Fluorescence Ratio: For each calibration solution, measure the steady-state fluorescence intensity at the two excitation wavelengths (e.g., 340 nm and 380 nm) and calculate the 340/380 ratio.

-

Generate Calibration Curve: Plot the 340/380 fluorescence ratio against the corresponding Na⁺ concentration.

-

Determine Rmin, Rmax, and Kd: Fit the calibration data to the Grynkiewicz equation: [Na⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where:

-

Kd is the dissociation constant of SBFI for Na⁺.

-

R is the measured 340/380 fluorescence ratio.

-

Rmin is the ratio in the absence of Na⁺.

-

Rmax is the ratio at saturating Na⁺ concentrations.

-

Sf2 is the fluorescence intensity at 380 nm in the absence of Na⁺.

-

Sb2 is the fluorescence intensity at 380 nm at saturating Na⁺ concentrations.

-

Visualizing Cellular Processes with this compound

The following diagrams, created using the DOT language, illustrate key cellular pathways and experimental workflows where this compound is instrumental.

Sodium-Calcium (Na⁺/Ca²⁺) Exchange Signaling Pathway

The Na⁺/Ca²⁺ exchanger (NCX) is a critical plasma membrane protein that plays a vital role in maintaining intracellular Ca²⁺ homeostasis by extruding Ca²⁺ from the cell in exchange for Na⁺ entry. This compound is an invaluable tool for studying the activity of the NCX by monitoring the resulting changes in intracellular Na⁺.

References

Methodological & Application

Application Notes and Protocols for Sbfi-AM Loading in Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sbfi-AM (Sodium-binding benzofuran isophthalate, acetoxymethyl ester) to measure intracellular sodium concentration ([Na⁺]i) in cultured neurons. This document includes detailed protocols for dye loading, in situ calibration, and key considerations for successful experimental outcomes.

Introduction to this compound

This compound is a cell-permeant, ratiometric fluorescent indicator used for the quantitative measurement of intracellular sodium ions.[1][2] Its acetoxymethyl (AM) ester form allows it to passively diffuse across the cell membrane. Once inside the neuron, intracellular esterases cleave the AM groups, trapping the active, sodium-sensitive form of Sbfi within the cytoplasm. Sbfi exhibits a spectral shift upon binding to Na⁺, allowing for ratiometric imaging. The dye is typically excited at two wavelengths, around 340 nm (Na⁺-bound) and 380 nm (Na⁺-free), while emission is monitored at approximately 505 nm.[1][2] The ratio of the fluorescence intensities at these two excitation wavelengths is proportional to the intracellular sodium concentration, providing a robust measurement that is less susceptible to variations in dye concentration, cell path length, and photobleaching.[1] Sbfi demonstrates a significant selectivity for Na⁺ over K⁺, approximately 18-fold, making it a reliable tool for studying sodium homeostasis in neurons.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in cultured neurons.

Table 1: Spectral and Chemical Properties of this compound

| Property | Value | Reference |

| Excitation Wavelengths | ~340 nm (Na⁺-bound), ~380 nm (Na⁺-free) | |

| Emission Wavelength | ~505 nm | |

| Dissociation Constant (Kd) for Na⁺ (in situ) | 18 - 42.1 mM (in neurons) | |

| Selectivity | ~18-fold for Na⁺ over K⁺ | |

| Molecular Weight | 1127.06 g/mol |

Table 2: Typical Experimental Parameters for this compound Loading in Cultured Neurons

| Parameter | Recommended Range | Notes |

| This compound Concentration | 5 - 10 µM | Higher concentrations may lead to cytotoxicity or incomplete de-esterification. |

| Loading Time | 60 - 120 minutes | Optimal time can vary between neuron types and culture age. |

| Loading Temperature | Room Temperature (~25°C) or 37°C | Loading at 37°C may be faster but can increase dye compartmentalization. |

| Pluronic F-127 Concentration | 0.02 - 0.04% (w/v) | Aids in the solubilization of this compound in aqueous buffer. |

| De-esterification Time | 30 - 60 minutes | Time for intracellular esterases to cleave the AM esters. |

Table 3: Baseline Intracellular Sodium Concentrations in Cultured Neurons

| Neuron Type | Baseline [Na⁺]i | Reference |